N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide
Overview
Description
N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.19573968 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on inhibitors of Cytochrome P450 (CYP) isoforms, like the one mentioned, often targets understanding drug-drug interactions (DDIs) mediated through metabolism. Potent and selective chemical inhibitors play a crucial role in identifying specific CYP isoforms responsible for the metabolism of various drugs, aiding in the prediction and prevention of potential DDIs. Selective inhibitors for each CYP isoform have been identified, facilitating better drug design and safety profiles (Khojasteh et al., 2011).
Biological Activities of Synthesized Phenothiazines
Phenothiazines, similar in structural complexity to the compound , have been explored for their broad spectrum of biological activities. These include antibacterial, anticancer, antiviral, and anti-inflammatory effects, among others. The diverse substituents on the phenothiazine core structure have enabled the development of compounds with significant biological activities, highlighting the potential for the development of novel therapeutic agents (Pluta et al., 2011).
Antifungal Compounds from Piper Species
Research on compounds from Piper species, which share structural motifs with the compound of interest, reveals their potential as sources of antifungal agents. These studies have isolated various compounds, including amides, flavonoids, and lignans, with significant antifungal activities, suggesting their applicability in developing new antifungal drugs or agricultural fungicides (Xu & Li, 2011).
Therapeutic Applications of Pyrazolines
Pyrazolines, closely related to the pyrazolyl group in the compound of interest, have been recognized for their wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This highlights the importance of pyrazoline derivatives in medicinal chemistry and their potential in drug discovery and development (Shaaban et al., 2012).
Importance of Hybrid Catalysts in Synthesis
The synthesis of complex molecules, such as N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide, often involves multi-component reactions facilitated by hybrid catalysts. These catalysts, including organocatalysts and nanocatalysts, enable the efficient synthesis of heterocyclic compounds, which are crucial in drug development and pharmaceutical research (Parmar et al., 2023).
Properties
IUPAC Name |
N-[2-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-21(10-14-28-19-4-2-1-3-5-19)23-20-6-11-22-26(20)18-7-12-25(13-8-18)16-17-9-15-29-24-17/h1-6,9,11,15,18H,7-8,10,12-14,16H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFXOLIEEPJMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3)CC4=NOC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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